![molecular formula C18H29N3O4 B5653738 methyl 2-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5653738.png)
methyl 2-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related diazaspirocyclic compounds involves creating spirocyclic piperidine-pyrrolidine and piperidine-azetidine ring systems, employing nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization to achieve methyl-substituted motifs. These methods provide a foundation for the synthesis of our compound, allowing for further functionalization through reductive amination, amidation, or other chemistry (Smith et al., 2016).
Molecular Structure Analysis
The structural analysis of similar compounds reveals a variety of spirocyclic frameworks, including diazaspiro[4.4]nona and diazaspiro[4.5]decane systems, achieved through reactions of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with various reagents. X-ray analysis has been crucial in determining the crystalline and molecular structures of these compounds, shedding light on the spatial arrangement and confirming the presence of the diazaspirocyclic core (Silaichev et al., 2012).
properties
IUPAC Name |
methyl 2-(2-ethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4/c1-3-19-13-18(12-15(19)22)7-10-20(11-8-18)16(23)14-6-4-5-9-21(14)17(24)25-2/h14H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJMHUNIGFDEHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3CCCCN3C(=O)OC)CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidine-1-carboxylate |
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